4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine
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Overview
Description
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrido[3,4-d]pyrimidines
Preparation Methods
The synthesis of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine involves multiple steps, starting with the preparation of the key intermediates. The synthetic route typically includes the following steps:
Formation of the Pyrimidine Ring: The initial step involves the synthesis of the pyrimidine ring, which can be achieved through a condensation reaction between appropriate precursors.
Introduction of the Piperidine Group: The piperidine group is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the pyrimidine intermediate.
Attachment of the Methylpyrimidinyl Group: The final step involves the attachment of the 6-methylpyrimidinyl group to the piperidine-pyrimidine intermediate through an etherification reaction.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine can be compared with other similar compounds, such as:
Pyrimidine Derivatives: Compounds like 2-(pyridin-2-yl)pyrimidine and 4-(pyridin-3-yl)pyrimidine share structural similarities but differ in their functional groups and biological activities.
Piperidine Derivatives: Compounds like 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl have similar piperidine moieties but differ in their overall structure and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
4-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O/c1-13-8-17(22-11-20-13)25-10-14-3-6-24(7-4-14)18-15-2-5-19-9-16(15)21-12-23-18/h2,5,8-9,11-12,14H,3-4,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJZUKKLQCSIFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NC=NC4=C3C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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